Calycopterin

Beschreibung

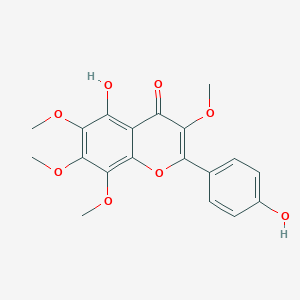

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUSRRUXGNYCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317858 | |

| Record name | Calycopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-52-7 | |

| Record name | Calycopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALYCOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8794DO3YB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calycopterin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycopterin, a flavonoid compound, has demonstrated significant anticancer properties across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the intrinsic pathway, cell cycle arrest at the G2/M phase, and the modulation of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Core Mechanisms of Action

This compound exerts its anticancer effects through three primary, interconnected mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death primarily via the mitochondrial (intrinsic) pathway. This is characterized by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade.

-

Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M transition phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins.

-

Modulation of Signaling Pathways: this compound's pro-apoptotic and cell cycle inhibitory effects are underpinned by its ability to modulate critical intracellular signaling pathways. It is a potent inhibitor of the pro-survival PI3K/Akt pathway and an activator of the pro-apoptotic MAPK (ERK1/2, JNK, and p38) pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating this compound's effects on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |

| HepG2 | Hepatoblastoma | Not explicitly stated, but significant viability reduction at 50-200 µM | 24 |

| LNCaP | Prostate Cancer | ~120 | 48 |

| DU-145 | Prostate Cancer | ~200 | 48 |

Table 2: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (µM) | Cell Viability (%) |

| HepG2 | 50 | 45.12 |

| 100 | 40.15 | |

| 150 | 39.80 | |

| 200 | 38.17 |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in Sub-G1 Phase | % of Cells in G2/M Phase |

| DU-145 | Control | 7.8 | Not Reported |

| This compound (IC50) | 22 | Not Reported | |

| LNCaP | Control | 3.9 | Not Reported |

| This compound (IC50) | 11 | Not Reported | |

| HepG2 | Control | Not Reported | 34.29 |

| This compound (100 µM) | Not Reported | 49.23 |

Table 4: Modulation of Apoptotic Proteins by this compound

| Cell Line | Effect on Bax/Bcl-2 Ratio | Caspase Activation |

| HepG2 | Increased | Caspase-9 and -3 |

| MDA-MB-231 | Increased | Caspase-8 and -3 |

| MCF7 | No Change | Caspase-8 |

Signaling Pathways

This compound's anticancer activity is tightly linked to its ability to modulate key signaling pathways that govern cell survival, proliferation, and apoptosis.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to significantly decrease the phosphorylation of Akt, thereby inhibiting this pathway and promoting apoptosis.[1][2]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Activation of MAPK Pathways

In contrast to its inhibitory effect on the PI3K/Akt pathway, this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38.[1] Activation of these pathways is associated with the induction of apoptosis in cancer cells.

Caption: this compound activates pro-apoptotic MAPK signaling pathways.

Intrinsic Apoptosis Pathway

The culmination of PI3K/Akt inhibition and MAPK activation, along with the generation of ROS, leads to the activation of the intrinsic apoptosis pathway.

References

- 1. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Calycopterin from Dracocephalum kotschyi: A Technical Guide to Its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycopterin, a flavonoid isolated from the medicinal plant Dracocephalum kotschyi, has emerged as a promising natural compound with significant therapeutic potential. Traditionally used in Iranian medicine, D. kotschyi has been investigated for various pharmacological properties, leading to the identification of this compound as a key bioactive constituent.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound, with a particular focus on its anticancer activities. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support further research and development of this compound.

Introduction

Dracocephalum kotschyi Boiss, a member of the Lamiaceae family, is a perennial herb endemic to Iran.[3] It has a rich history in traditional medicine for treating conditions such as rheumatoid diseases, pain, and inflammation.[1] Phytochemical investigations have revealed a diverse array of secondary metabolites within this plant, including terpenoids, phenolic acids, and a rich assortment of flavonoids.[2][4][5] Among these, this compound (5,4'-dihydroxy-3,6,7,8-tetramethoxyflavone) has garnered significant attention for its potent biological activities, particularly its immunomodulatory and anticancer effects.[6][7][8][9] This document serves as a comprehensive resource for researchers, detailing the scientific journey from the plant source to the elucidation of this compound's molecular mechanisms of action.

Discovery and Isolation of this compound

The isolation of this compound from Dracocephalum kotschyi is typically achieved through a bioactivity-guided fractionation process. This method involves a stepwise separation of the plant's chemical constituents, with each fraction being tested for a specific biological activity to guide the purification of the active compound(s).

Experimental Protocol: Bioactivity-Guided Fractionation

-

Plant Material and Extraction:

-

Aerial parts of Dracocephalum kotschyi are collected, dried, and ground into a fine powder.

-

The powdered plant material is subjected to extraction with a suitable solvent, commonly ethyl acetate, to obtain a crude extract.[1]

-

-

Fractionation:

-

The crude ethyl acetate extract is subjected to column chromatography over a silica gel stationary phase.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Bioassay-Guided Selection:

-

Each collected fraction is tested for its biological activity of interest (e.g., inhibition of lymphocyte proliferation, cytotoxicity against cancer cell lines).[1]

-

The most active fractions are selected for further purification.

-

-

Purification:

-

The active fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation:

-

The chemical structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry (MS), and UV spectroscopy.[1]

-

Workflow for this compound Isolation

References

- 1. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Identification and quantification of leaf surface flavonoids in wild-growing populations of Dracocephalum kotschyi by LC-DAD-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Bioassay guided fractionation protocol for determining novel active compounds in selected Australian flora - CQUniversity - Figshare [acquire.cqu.edu.au]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

The Core of Calycopterin's Biological Activity: An In-depth Analysis of its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Calycopterin, a flavone primarily isolated from Dracocephalum kotschyi, has emerged as a promising natural compound with a diverse pharmacological profile, exhibiting anticancer, neuroprotective, and immunomodulatory properties.[1][2] This technical guide delves into the critical aspects of this compound's structure-activity relationship (SAR), providing a comprehensive overview of its biological effects, the underlying molecular mechanisms, and the experimental methodologies used in its evaluation.

Quantitative Structure-Activity Relationship (SAR) Data

The antiproliferative activity of this compound and its synthetic analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, to facilitate a comparative analysis of their cytotoxic potential.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HepG2 (Hepatoblastoma) | ~50-200 (dose-dependent reduction in viability) | [1] |

| 3'-amino substituted this compound analog | K562 (Leukemia) | Not specified, but showed similar activity to a potent reference compound | [1] |

Table 1: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines. This table highlights the dose-dependent cytotoxic effects of this compound on hepatoblastoma cells and points to the potential of amino-group substitutions on the B-ring for maintaining potent antiproliferative activity. Further research with a broader range of analogs and cell lines is necessary to establish a more comprehensive SAR.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis.[1][2][3]

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][3] The inhibition of this pathway by this compound leads to decreased phosphorylation of Akt, a key downstream effector, ultimately promoting apoptosis in cancer cells.

References

- 1. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pharmacological Properties of Calycopterin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycopterin, a flavonoid compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from plants such as Dracocephalum kotschyi and Calycopteris floribunda, this molecule has demonstrated promising potential in several therapeutic areas. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a particular focus on its anticancer, immunomodulatory, anti-angiogenic, and analgesic activities. The document summarizes key quantitative data, details experimental methodologies for the cited studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Anticancer Properties

This compound has been extensively studied for its cytotoxic effects against various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In-Vitro Efficacy

This compound has demonstrated dose-dependent cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| HepG2 | Hepatoblastoma | 24 | ~50-100 | [1] |

| DU-145 | Prostate Cancer | 48 | 235.0 | [1] |

| LNCaP | Prostate Cancer | 48 | 116.5 | [1] |

| Mitogen-activated lymphocytes | - | - | 1.7 µg/mL | [2] |

Mechanism of Action

This compound's anticancer activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest by modulating critical signaling pathways.

This compound triggers apoptosis through the intrinsic pathway, characterized by:

-

Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS levels.

-

Mitochondrial Dysfunction: This is evidenced by the depolarization of the mitochondrial membrane potential.

-

Activation of Caspases: this compound treatment results in the activation of caspase-9 and caspase-3, key executioners of apoptosis.

-

PARP Cleavage: Activation of caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP).

This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin B1, cdc2, and cdc25c.

The anticancer effects of this compound are mediated through the modulation of the PI3K/Akt and MAPK signaling pathways. Specifically, this compound has been observed to:

-

Inhibit the PI3K/Akt Pathway: It decreases the phosphorylation of Akt, a key survival kinase.

-

Activate the MAPK Pathway: It increases the phosphorylation of p38 MAPK, ERK1/2, and JNK.

Experimental Protocols

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 150, 200 µM) and incubate for the desired period (24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.

-

Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, p38, ERK1/2, and JNK, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunomodulatory Properties

This compound has been identified as an immunoinhibitory compound, primarily through its effects on lymphocyte proliferation.

Inhibition of Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of mitogen-activated lymphocytes in a dose-dependent manner. One study reported an IC50 value of 1.7 µg/mL for this inhibitory effect[2].

Mechanism of Action

The immunomodulatory action of this compound is linked to its ability to induce apoptosis in lymphocytes[2][3]. This suggests that this compound may play a role in down-regulating immune responses. Further research is needed to fully elucidate the specific signaling pathways involved in its immunomodulatory effects.

Experimental Protocol

Protocol:

-

Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: Culture the lymphocytes in RPMI-1640 medium supplemented with fetal bovine serum and stimulate with a mitogen such as phytohemagglutinin (PHA).

-

Treatment: Treat the stimulated lymphocytes with various concentrations of this compound.

-

Proliferation Assessment: After a specific incubation period (e.g., 72 hours), assess lymphocyte proliferation using methods such as [3H]-thymidine incorporation or a colorimetric assay like the MTT assay.

Anti-Angiogenic Properties

This compound has demonstrated potent anti-angiogenic activities in both in vitro and ex vivo models.

Mechanism of Action

The anti-angiogenic effects of this compound are believed to be mediated through the inhibition of vascular endothelial growth factor (VEGF) expression, a key regulator of angiogenesis.

Experimental Models

-

Rat Aortic Ring Assay: This ex vivo model assesses the ability of a compound to inhibit the sprouting of new microvessels from aortic rings.

-

Endothelial Cell Tube Formation Assay: This in vitro assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures.

-

Endothelial Cell Proliferation Assay: This assay measures the direct effect of a compound on the proliferation of endothelial cells.

Analgesic Properties

While this compound is traditionally used as an analgesic, detailed quantitative in-vivo data is limited in the currently available literature. However, standard models can be employed to evaluate its potential analgesic effects.

Experimental Models

This model is used to screen for peripheral analgesic activity. The test involves inducing a writhing response in mice by intraperitoneal injection of acetic acid. The analgesic effect is quantified by the reduction in the number of writhes in treated animals compared to a control group[4].

This test is used to evaluate central analgesic activity. The latency of an animal's response to a thermal stimulus (e.g., licking a paw or jumping) on a heated plate is measured. An increase in the response latency indicates an analgesic effect[5][6].

Other Pharmacological Activities

This compound has also been reported to possess antispasmodic and anti-hyperlipidemic properties, though detailed mechanistic studies and quantitative data are less prevalent in the literature compared to its anticancer effects.

Anti-hyperlipidemic Potential

Standard in-vivo models, such as the Triton WR-1339-induced hyperlipidemia model in rats, can be utilized to assess the anti-hyperlipidemic activity of this compound[2][7]. This would involve measuring the levels of total cholesterol, triglycerides, LDL, and HDL in the serum of treated animals.

Conclusion

This compound is a multifaceted flavonoid with significant pharmacological potential, particularly in the field of oncology. Its well-documented anticancer activities, mediated through the induction of apoptosis, cell cycle arrest, and modulation of the PI3K/Akt and MAPK signaling pathways, make it a promising candidate for further drug development. Additionally, its immunomodulatory, anti-angiogenic, and potential analgesic and anti-hyperlipidemic properties warrant further investigation to fully understand its therapeutic utility. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound's diverse biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 7. In vivo anti-hyperlipidemic activity of the triterpene from the stem bark of Protorhus longifolia (Benrh) Engl - PMC [pmc.ncbi.nlm.nih.gov]

Calycopterin: An In-Depth Technical Guide on its Immunomodulatory Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycopterin, a flavonoid predominantly isolated from plants such as Dracocephalum kotschyi, has emerged as a significant immunomodulatory agent with potential therapeutic applications in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core immunomodulatory mechanisms of this compound, detailing its inhibitory effects on lymphocyte proliferation, suppression of pro-inflammatory mediators, and modulation of key signaling pathways. This document synthesizes available quantitative data, presents detailed experimental protocols for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding for research and development purposes.

Introduction to this compound's Immunomodulatory Profile

This compound (5,4′-dihydroxy-3,6,7,8-tetramethoxyflavone) is a flavonoid that has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and immunoinhibitory effects.[1] Its immunomodulatory properties are primarily characterized by its ability to suppress immune cell activation and the subsequent inflammatory cascade. This is achieved through a multi-faceted approach at the cellular and molecular level, including the direct inhibition of immune cell proliferation and the downregulation of inflammatory signaling pathways.

Quantitative Analysis of Immunomodulatory Effects

The immunomodulatory efficacy of this compound has been quantified in several key assays. The following tables summarize the critical data points, providing a clear comparison of its inhibitory activities.

Table 1: Inhibition of Lymphocyte Proliferation by this compound

| Assay Parameter | Cell Type | Mitogen | IC50 Value | Reference |

| Proliferation Inhibition | Mitogen-activated lymphocytes | Phytohemagglutinin (PHA) | 1.7 µg/mL | [2] |

Table 2: Effect of this compound on Pro-Inflammatory Mediators

| Mediator | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| TNF-α | PC12 cells | H₂O₂ | 50 µM | Decrease in TNF-α levels | [3] |

| COX-2 | PC12 cells | H₂O₂ | 50 µM | Decrease in COX-2 levels | [3] |

Core Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting critical intracellular signaling pathways that govern inflammation and immune responses. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the activation of NF-κB.[3] This inhibitory action is crucial to its anti-inflammatory and immunomodulatory properties. A key mechanism is the prevention of the nuclear translocation of NF-κB subunits.[3]

Modulation of MAPK and PI3K/Akt Signaling

This compound has also been observed to modulate the MAPK and PI3K/Akt signaling pathways.[1] In the context of its anti-cancer effects, this compound was found to increase the phosphorylation of ERK1/2, JNK, and p38 MAPK, while decreasing the phosphorylation of Akt.[1] The interplay of these pathways in immune cells contributes to the overall immunomodulatory effect of this compound.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's immunomodulatory properties, this section provides detailed methodologies for key experiments.

Lymphocyte Proliferation Assay

This protocol is a generalized procedure based on standard methods for assessing the anti-proliferative effects of a compound on mitogen-stimulated lymphocytes.

Objective: To determine the concentration at which this compound inhibits 50% of lymphocyte proliferation (IC50).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phytohemagglutinin (PHA)

-

This compound

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT-based)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with RPMI-1640 and resuspend in complete medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to stimulate the cells. Include unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive methods, follow the manufacturer's instructions for the specific kit used.

-

Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value using appropriate software.

Western Blot for NF-κB Nuclear Translocation

This protocol provides a framework for assessing the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in an immune cell line, such as RAW 264.7 macrophages.

Objective: To determine if this compound inhibits the nuclear translocation of NF-κB p65 in response to an inflammatory stimulus.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them to separate nuclear and cytoplasmic fractions using a commercial kit.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the relative amounts of NF-κB p65 in the cytoplasmic and nuclear fractions.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory potential, primarily through the inhibition of lymphocyte proliferation and the suppression of the NF-κB signaling pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future investigations should focus on elucidating the precise molecular targets of this compound within the MAPK and PI3K/Akt pathways in immune cells and evaluating its efficacy in in vivo models of inflammatory and autoimmune diseases. A deeper understanding of its mechanism of action will be pivotal in translating this promising natural compound into a therapeutic agent.

References

The Neuroprotective Potential of Calycopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calycopterin, a flavonoid compound, has demonstrated significant neuroprotective properties in preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, supported by quantitative data from key experiments. Detailed experimental protocols and visualizations of the implicated signaling pathways are presented to facilitate further research and development in the field of neurotherapeutics.

Introduction

Neurodegenerative diseases represent a growing global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a natural flavonoid, has emerged as a promising candidate due to its demonstrated ability to protect neuronal cells from oxidative stress- and endoplasmic reticulum (ER) stress-induced apoptosis, key pathological features in many neurodegenerative disorders. This document synthesizes the available scientific literature on the neuroprotective effects of this compound, with a particular focus on its activity in the well-established PC12 cell line model of neuronal damage.

Neuroprotective Effects of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating cellular damage induced by oxidative stress. In vitro studies have consistently shown that this compound enhances the survival and promotes the structural integrity of neuronal cells exposed to neurotoxic insults.

Protection Against Oxidative Stress-Induced Apoptosis

Hydrogen peroxide (H₂O₂) is a commonly used inducer of oxidative stress and apoptosis in cellular models of neurodegeneration. This compound has been shown to be effective in protecting neuron-like PC12 cells against H₂O₂-induced cell death. Pre-treatment with this compound at concentrations of 25, 50, and 100 μM has been investigated, with 50 μM identified as an optimal protective concentration.

Promotion of Neurite Outgrowth

Beyond cell survival, this compound also supports the structural and functional integrity of neurons by promoting neurite outgrowth. This is a critical aspect of neuronal health and regeneration. Studies have shown that this compound not only protects against the neurotoxic effects of oxidative stress but also preserves the morphological differentiation of neuronal cells.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound in PC12 cells subjected to H₂O₂-induced oxidative stress.

Table 1: Effect of this compound on PC12 Cell Viability in the Presence of H₂O₂

| Treatment Group | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Cell Viability (%) |

| Control | 0 | 0 | 100 |

| H₂O₂ Alone | 0 | 150 | ~50-60 |

| This compound + H₂O₂ | 25 | 150 | Increased |

| This compound + H₂O₂ | 50 | 150 | Significantly Increased |

| This compound + H₂O₂ | 100 | 150 | Increased |

Note: Specific percentage increases in cell viability with this compound treatment are not consistently reported in the publicly available literature and require access to the full-text articles for precise values.

Table 2: Effect of this compound on Neurite Outgrowth in PC12 Cells

| Parameter | Control | H₂O₂ | This compound (50 µM) + H₂O₂ |

| Number of Neurites per Cell | Normal | Reduced | Restored |

| Average Neurite Length | Normal | Reduced | Restored |

| Percentage of Neurite-Bearing Cells | High | Low | Significantly Increased |

Table 3: Effect of this compound on Key Neuroprotective Proteins

| Protein | H₂O₂ Treatment | This compound (50 µM) + H₂O₂ |

| Phospho-CREB (p-CREB) | Decreased | Increased |

| Nrf2 | Decreased | Increased |

| Heme Oxygenase-1 (HO-1) | Decreased | Increased |

| γ-Glutamylcysteine Synthetase (γ-GCS) | Decreased | Increased |

Note: The data indicates a qualitative increase in the expression of these protective proteins with this compound treatment. Fold-change values would require access to the full densitometric analysis from the original studies.

Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways that govern cellular stress response, survival, and antioxidant defense.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a crucial transcription factor involved in neuronal survival, plasticity, and differentiation. Oxidative stress often leads to a decrease in the phosphorylation and activation of CREB. This compound has been shown to counteract this effect by promoting the phosphorylation of CREB, thereby activating its downstream pro-survival targets.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. This compound treatment has been found to enhance the Nrf2 signaling pathway, leading to increased expression of downstream targets such as Heme Oxygenase-1 (HO-1) and γ-Glutamylcysteine Synthetase (γ-GCS), a key enzyme in glutathione synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Line: PC12 (rat pheochromocytoma) cells are commonly used.

-

Culture Medium: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: For neurite outgrowth experiments, cells are often differentiated by culturing in low-serum medium (e.g., 1% FBS) supplemented with Nerve Growth Factor (NGF).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for a specified period (e.g., 24 hours) before inducing oxidative stress.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration known to induce apoptosis (e.g., 150-200 µM) for a defined duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound at desired concentrations for 24 hours.

-

Expose the cells to H₂O₂ for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

Neurite Outgrowth Assay

-

Plate differentiated PC12 cells on collagen-coated coverslips or plates.

-

Treat the cells with this compound and/or H₂O₂ as described above.

-

After the treatment period, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the cells with a neuronal marker (e.g., anti-β-III-tubulin antibody) followed by a fluorescently labeled secondary antibody.

-

Capture images using a fluorescence microscope.

-

Quantify neurite length and number of neurite-bearing cells using image analysis software (e.g., ImageJ with NeuronJ plugin).

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-CREB, Nrf2, HO-1, γ-GCS, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising neuroprotective agent with a clear mechanism of action involving the enhancement of cellular antioxidant defenses through the CREB and Nrf2 signaling pathways. The data presented in this guide provide a solid foundation for its further investigation. Future research should focus on validating these findings in in vivo models of neurodegenerative diseases to assess the therapeutic potential of this compound. Furthermore, detailed pharmacokinetic and toxicological studies are necessary to establish its safety profile for potential clinical applications. The development of more potent and bioavailable derivatives of this compound could also be a valuable avenue for drug discovery efforts in the field of neuroprotection.

Calycopterin's Inhibition of the PI3K/Akt Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calycopterin, a flavonoid compound isolated from plants such as Dracocephalum kotschyi, has demonstrated notable anticancer properties.[1][2][3][4] Emerging research has identified its mechanism of action to involve the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.[1][2][4] This technical guide provides an in-depth overview of the inhibitory effects of this compound on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade in cell survival and proliferation. The information presented herein is primarily based on studies conducted on the human hepatoblastoma cancer cell line, HepG2.[1][2]

Core Mechanism of Action

This compound exerts its anticancer effects on HepG2 cells by inhibiting the constitutive activation of the PI3K/Akt pathway.[1] This inhibition leads to a cascade of downstream events, including the induction of apoptosis and arrest of the cell cycle at the G2/M phase.[1][4] Concurrently, this compound activates the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, JNK, and p38), which also contributes to its pro-apoptotic and cell cycle inhibitory effects.[1][5]

The inhibition of Akt phosphorylation is a key event in this compound's mechanism.[1][2] This de-phosphorylation of Akt disrupts the downstream signaling that would typically promote cell survival. The process is also linked to an increase in intracellular Reactive Oxygen Species (ROS) and mitochondrial dysfunction, further pushing the cells towards apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HepG2 cancer cells as reported in the literature.

Table 1: Effect of this compound on HepG2 Cell Viability

| This compound Concentration (µM) | Cell Viability (%) |

| 50 | 45.12 |

| 100 | 40.15 |

| 150 | 39.80 |

| 200 | 38.17 |

Data from a 24-hour treatment period, as determined by MTT assay.[1][4]

Table 2: Effect of this compound on HepG2 Cell Cycle Distribution

| Cell Cycle Phase | Control (%) | This compound (100 µM) (%) |

| G2/M | 34.29 | 49.23 |

| S | 29.54 | 18.95 |

Data from a 24-hour treatment period, as determined by flow cytometry.[1][6]

Table 3: Qualitative Effect of this compound on Key Signaling Proteins in HepG2 Cells

| Protein | Effect of this compound Treatment |

| Phospho-Akt (p-Akt) | Decreased |

| Phospho-ERK1/2 (p-ERK1/2) | Increased |

| Phospho-JNK (p-JNK) | Increased |

| Phospho-p38 MAPK (p-p38) | Increased |

Effects observed after a 24-hour treatment with this compound (50 and 100 µM).[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on HepG2 cells.

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 50, 100, 150, and 200 µM) and incubated for another 24 hours. A control group with no treatment is also maintained.

-

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of proteins in the PI3K/Akt and MAPK pathways.

-

Cell Lysis: HepG2 cells are treated with this compound for 24 hours, after which they are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by SDS-PAGE on a 10% polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of Akt, ERK1/2, JNK, and p38.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Cell Treatment and Harvesting: HepG2 cells are treated with this compound for 24 hours. The cells are then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Logical Relationship: this compound's Anticancer Effects

Caption: Interrelated mechanisms of this compound-induced cancer cell death.

References

- 1. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Calycopterin's Modulation of the MAPK Signaling Cascade: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the flavonoid calycopterin and its intricate relationship with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current findings on this compound's mechanism of action, particularly in cancer cell lines. It offers a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Abstract

This compound, a flavonoid isolated from Dracocephalum kotschyi, has demonstrated significant anti-cancer properties across various cancer cell lines, including hepatoblastoma (HepG2), breast cancer (MDA-MB-231 and MCF7), and prostate cancer (LNCaP and DU-145).[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. A central element of its anti-neoplastic activity is its influence on the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[1][4] This guide will delve into the specifics of how this compound interacts with the key components of the MAPK pathway—ERK, JNK, and p38—and the downstream consequences for cancer cells.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Effect of this compound on HepG2 Cell Viability [1]

| This compound Concentration (μM) | Cell Viability (%) |

| 50 | 45.12 |

| 100 | 40.15 |

| 150 | 39.80 |

| 200 | 38.17 |

Table 2: Effect of this compound on HepG2 Cell Cycle Distribution [1]

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not specified | 29.54 | 34.29 |

| This compound | Not specified | 18.95 (p < 0.01) | 49.23 (p < 0.01) |

Table 3: IC50 Values of this compound in Prostate Cancer Cell Lines (48h treatment) [5]

| Cell Line | Approximate IC50 (μM) |

| LNCaP | 120 |

| DU-145 | 200 |

Key Signaling Pathways and Experimental Workflows

MAPK Signaling Cascade Modulation by this compound

This compound has been shown to significantly modulate the MAPK signaling pathway in HepG2 cells.[1] Specifically, it dose-dependently increases the phosphorylation of p38 MAPK, ERK1/2, and JNK.[1] This activation of the MAPK pathways, coupled with the inhibition of the PI3K/Akt pathway, is pivotal in the G2/M cell cycle arrest and apoptosis induced by this compound in human hepatocarcinoma cells.[1]

Experimental Workflow: Cell Viability MTT Assay

The following diagram outlines the typical workflow for assessing cell viability using an MTT assay, a common method in the cited studies.[1][5]

Detailed Experimental Protocols

Cell Culture and Treatment

Human hepatocarcinoma (HepG2) cells are maintained in DMEM medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 μg/ml streptomycin.[1] The cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[1] this compound is dissolved in DMSO to create a stock solution (e.g., 100 mM) and then diluted to the final desired concentrations with a serum-free culture medium.[1] The final concentration of DMSO in the cell culture should be kept low (e.g., less than 0.1%).[1]

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Seed approximately 2.5 x 10^4 cells per well in 96-well plates and incubate overnight at 37°C with 5% CO2.[1]

-

Treatment : Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).[1][5]

-

MTT Incubation : Following treatment, incubate the cells with a serum-free medium containing MTT at a final concentration of 0.5 mg/ml for 4 hours.[1]

-

Solubilization : Carefully remove the supernatant and add DMSO to dissolve the dark formazan crystals that have formed.[1][6]

-

Absorbance Measurement : Measure the absorbance of the solution at 570 nm using a plate reader.[1][6] The cell survival rate can be calculated as: (absorbance of treated group - absorbance of blank) / (absorbance of control group - absorbance of blank) x 100.[5]

Western Blotting for Protein Phosphorylation

-

Cell Lysis : After treatment with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative protein expression levels can be quantified by densitometry.

Conclusion

This compound presents a compelling case as a potential anti-cancer agent, with a significant part of its efficacy attributed to the modulation of the MAPK signaling cascade. The activation of ERK, JNK, and p38, in conjunction with the inhibition of pro-survival pathways like PI3K/Akt, leads to cell cycle arrest and apoptosis in cancer cells.[1] The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future investigations could focus on in-vivo studies and the exploration of its effects on other cancer types to fully elucidate its clinical applicability.

References

- 1. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoid this compound triggers apoptosis in triple-negative and ER-positive human breast cancer cells through activating different patterns of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Flavonoid this compound Induces Apoptosis in Human Prostate Cancer Cells In-vitro - PMC [pmc.ncbi.nlm.nih.gov]

Calycopterin: A Potent Inducer of G2/M Cell Cycle Arrest and Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calycopterin, a tetramethoxyflavone isolated from plants such as Dracocephalum kotschyi, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. A key mechanism underlying its anti-neoplastic activity is the induction of G2/M phase cell cycle arrest, effectively halting cell division and leading to subsequent apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms orchestrated by this compound to enforce this G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation. The G2/M checkpoint, in particular, is a critical control point that ensures the fidelity of genetic information before a cell enters mitosis. Pharmacological agents that can target and activate this checkpoint are of significant interest in oncology.

This compound has been shown to exert potent anti-proliferative effects against a range of cancer cells, including those of the prostate, breast, and liver.[1][2][3] Its ability to induce cell cycle arrest specifically at the G2/M phase makes it a compelling candidate for further investigation and development.[4][5] This guide will dissect the signaling cascades and molecular players involved in this compound-induced G2/M arrest and subsequent apoptosis.

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting cancer cell growth and inducing cell cycle arrest has been quantified in several studies. The following tables summarize key data from research on various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | % Reduction in Cell Viability | Assay | Reference |

| HepG2 (Hepatoblastoma) | 50 | 24 | ~55% | MTT | [4] |

| HepG2 (Hepatoblastoma) | 100 | 24 | ~60% | MTT | [4] |

| HepG2 (Hepatoblastoma) | 150 | 24 | ~60% | MTT | [4] |

| HepG2 (Hepatoblastoma) | 200 | 24 | ~62% | MTT | [4] |

| LNCaP (Prostate Cancer) | Not specified (IC50) | 48 | 50% | MTT | [1][3] |

| PC-3 (Prostate Cancer) | Not specified (IC50) | 48 | 50% | MTT | [1][3] |

| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Significant reduction | MTT | [2][6] |

| MCF7 (Breast Cancer) | Not specified | Not specified | Significant reduction | MTT | [2][6] |

Table 2: this compound-Induced G2/M Phase Cell Cycle Arrest

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |

| HepG2 | 10-100 | 24 | 34.29% | Up to 49.23% | [4][5] |

| A549 (Lung Cancer) | Not specified | Early time points | Not specified | Significant increase | [7] |

Table 3: Modulation of Key Cell Cycle and Apoptotic Proteins by this compound in HepG2 Cells

| Protein | Concentration (µM) | Change in Expression | Reference |

| Cyclin B1 | 50, 100 | Dose-dependent decrease | [4] |

| cdc2 (CDK1) | 50, 100 | Dose-dependent decrease | [4] |

| cdc25c | 50, 100 | Dose-dependent decrease | [4] |

| Bax | 50, 100 | Dose-dependent increase | [4] |

| Bcl-2 | 50, 100 | Dose-dependent decrease | [4] |

| Cytochrome c (cytosolic) | 50, 100 | Dose-dependent increase | [4] |

| Cleaved Caspase-9 | 50, 100 | Dose-dependent increase | [4][8] |

| Cleaved Caspase-3 | 50, 100 | Dose-dependent increase | [4][8] |

| Cleaved PARP | 50, 100 | Dose-dependent increase | [4][8] |

| p-Akt | 50, 100 | Significant decrease | [4] |

| p-JNK | 50, 100 | Significant increase | [4] |

| p-p38 MAPK | 50, 100 | Significant increase | [4] |

Core Signaling Pathways

This compound orchestrates G2/M cell cycle arrest and subsequent apoptosis through the modulation of several critical signaling pathways. The primary mechanisms involve the inhibition of the PI3K/Akt pathway and the activation of the MAPK signaling cascades, which converge to disrupt the G2/M transition and trigger the intrinsic apoptotic pathway.

Downregulation of the Cyclin B1/Cdc2 Complex

The transition from G2 to M phase is primarily driven by the activation of the Cyclin B1/Cdc2 (CDK1) complex. This compound treatment leads to a dose-dependent decrease in the protein levels of both Cyclin B1 and its catalytic partner, Cdc2.[4] Furthermore, it downregulates Cdc25c, the phosphatase responsible for removing inhibitory phosphates from Cdc2, thereby keeping the complex in an inactive state.[4]

Caption: this compound-mediated inhibition of the G2/M transition.

Modulation of PI3K/Akt and MAPK Signaling Pathways

This compound has been shown to significantly inhibit the phosphorylation of Akt, a key downstream effector of the pro-survival PI3K pathway.[4] Concurrently, it activates the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically by increasing the phosphorylation of JNK and p38 MAPK.[4] The inhibition of the PI3K/Akt pathway and activation of stress-activated MAPK pathways create a cellular environment that is unfavorable for proliferation and conducive to apoptosis. The ERK1/2 pathway has also been implicated in the G2/M arrest mechanism.[4]

Caption: Modulation of PI3K/Akt and MAPK pathways by this compound.

Induction of the Intrinsic Apoptotic Pathway

The G2/M arrest induced by this compound is closely followed by the induction of apoptosis, primarily through the intrinsic or mitochondrial pathway.[4] This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4] This shift in balance leads to mitochondrial membrane depolarization, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[4] The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a final hallmark of apoptosis.[4][8]

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.[9][11]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13] Incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9][12][13]

-

Incubation: Incubate the plate at 37°C for 3-4 hours in a CO₂ incubator.[11][13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][12] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[9][13]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[14] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount. Flow cytometry is used to quantify the fluorescence intensity of a large population of individual cells.[14]

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.

-

Harvesting: Harvest both adherent and suspension cells and collect them by centrifugation.

-

Fixation: Wash the cells with cold PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (e.g., FL2 or FL3).[16] Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[17] Propidium iodide is used as a counterstain to identify cells that have lost their membrane integrity (late apoptotic or necrotic cells).[18]

Procedure:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Harvesting: Harvest the cells and wash them twice with cold PBS.[19]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17][19]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of propidium iodide staining solution.[17][19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][19]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[19]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Procedure:

-

Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin B1, Cdc2, p-Akt, cleaved caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

Cdk1 Kinase Assay

This assay measures the enzymatic activity of the Cdk1/Cyclin B complex.

Principle: The activity of purified or immunoprecipitated Cdk1/Cyclin B is measured by its ability to phosphorylate a specific substrate in the presence of ATP. The phosphorylation can be detected using various methods, including radioactive ATP, phospho-specific antibodies, or luminescence-based assays that measure ADP production.[20][21][22][23]

Procedure (General, Non-Radioactive):

-

Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the Cdk1/Cyclin B enzyme source (e.g., recombinant enzyme or cell lysate immunoprecipitate), the specific substrate peptide, and ATP.[20][23]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).[22][23]

-

Detection: Stop the reaction and detect the product. For example, in an ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, and then another reagent converts the generated ADP back to ATP, which is quantified using a luciferase/luciferin reaction.[22]

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent by effectively inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines. Its mechanism of action involves the coordinated downregulation of the Cyclin B1/Cdc2 complex and the modulation of the PI3K/Akt and MAPK signaling pathways. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound.

-

Identification of direct molecular targets: Elucidating the precise binding partners of this compound to better understand its mechanism of action.

By addressing these key areas, the scientific community can pave the way for the clinical translation of this compound as a novel and effective cancer therapeutic.

References

- 1. Flavonoid this compound Induces Apoptosis in Human Prostate Cancer Cells In-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid this compound triggers apoptosis in triple-negative and ER-positive human breast cancer cells through activating different patterns of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoid this compound Induces Apoptosis in Human Prostate Cancer Cells In-vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effect of this compound via PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway and mitochondrial dysfunction in hepatoblastoma cancer (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoid this compound triggers apoptosis in triple-negative and ER-positive human breast cancer cells through activating different patterns of gene expression - ProQuest [proquest.com]

- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 16. cdn.stemcell.com [cdn.stemcell.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

- 20. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. resources.amsbio.com [resources.amsbio.com]

Calycopterin's Impact on Mitochondrial Integrity in HepG2 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of calycopterin, a natural flavonoid, on mitochondrial dysfunction in human hepatoblastoma (HepG2) cells. The information presented herein is synthesized from peer-reviewed research, offering a comprehensive resource for those investigating novel anticancer agents and their mechanisms of action.

Core Findings: this compound Induces Mitochondrial-Mediated Apoptosis